molecular formula C18H22N2O B5620743 N~2~-(4-butylphenyl)-N~1~-phenylglycinamide

N~2~-(4-butylphenyl)-N~1~-phenylglycinamide

Cat. No. B5620743
M. Wt: 282.4 g/mol
InChI Key: LSHLFHVFAQWQPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N2-(4-butylphenyl)-N1-phenylglycinamide often involves reactions of phenylglycinamide with carbonyl compounds. For example, α-Phenylglycinamide reacts with ketones to yield Schiff bases or imidazolidones. In one specific case, boiling isobutyraldehyde with α-phenylglycinamide led to the formation of a bicyclic compound, whose structure and stereochemistry were established through nuclear Overhauser effect difference measurements and supported by molecular mechanics calculations (Ning et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-(4-butylphenyl)-N1-phenylglycinamide can be complex and often requires detailed analysis. For instance, the structure of tetraphenylantimony N-benzoylglycinate was elucidated using X-ray diffraction, revealing a trigonal bipyramidal coordination around the antimony atom (V. Sharutin et al., 2016). Such detailed structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactions involving phenylglycinamide derivatives can lead to the formation of various functional groups and structures. Functionalization of methyl R-phenylglycinate through orthopalladation, for instance, has shown the introduction of different functional groups at the ortho position of the aryl ring, demonstrating the versatility and reactivity of these compounds (Sonia Nieto et al., 2009).

Physical Properties Analysis

The physical properties of phenylglycinamide derivatives, such as crystal structure and melting points, are often influenced by their molecular structure. The study of 4′-n-butyl-4-cyanobiphenyl, for instance, revealed insights into its crystal packing and molecular orientation, which are essential for understanding the material's properties and potential applications (G. Vani, 1983).

Chemical Properties Analysis

The chemical properties of N2-(4-butylphenyl)-N1-phenylglycinamide and related compounds are largely defined by their functional groups and molecular structure. The reactivity, stability, and interactions with other chemicals can provide valuable information for their potential use in various applications. For example, the study of the synthesis and kinetic investigation of para-substituted N-benzyl- or N-phenyl-N-phenylacetyl-α,α-dialkylglycine cyclohexylamides shed light on the acidolysis of these compounds and their reaction rates, offering insights into their chemical behavior (Filipa C.S.C. Pinto et al., 2006).

properties

IUPAC Name

2-(4-butylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-3-7-15-10-12-16(13-11-15)19-14-18(21)20-17-8-5-4-6-9-17/h4-6,8-13,19H,2-3,7,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHLFHVFAQWQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-butylphenyl)amino]-N-phenylacetamide

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